molecular formula C13H8ClNO B1599496 11-Chlor-dibenzo[b,f][1,4]oxazepin CAS No. 62469-61-8

11-Chlor-dibenzo[b,f][1,4]oxazepin

Katalognummer: B1599496
CAS-Nummer: 62469-61-8
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: USQRYWGUCOATEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Chlorodibenzo[b,f][1,4]oxazepine is a heterocyclic compound with a molecular formula of C13H8ClNO It is part of the dibenzo[b,f][1,4]oxazepine family, which is known for its diverse pharmacological activities

Wissenschaftliche Forschungsanwendungen

11-Chlorodibenzo[b,f][1,4]oxazepine has several scientific research applications:

Wirkmechanismus

Target of Action

11-Chlorodibenzo[b,f][1,4]oxazepine is a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepine derivatives, such as loxapine and amoxapine, are known for their antipsychotic and antidepressant action . They are used as agents in the treatment of psychiatric disorders . The primary targets of these compounds are likely to be similar to those of loxapine and amoxapine, which include various neurotransmitter receptors in the brain .

Mode of Action

Based on its structural similarity to loxapine and amoxapine, it is likely to interact with neurotransmitter receptors in the brain . This interaction can lead to changes in neurotransmitter levels, which can result in altered mood and behavior .

Biochemical Pathways

Given its structural similarity to loxapine and amoxapine, it may affect similar pathways . These could include pathways involving neurotransmitters such as dopamine and serotonin, which are known to play crucial roles in mood regulation .

Pharmacokinetics

Based on its structural similarity to other dibenzo[b,f][1,4]oxazepine derivatives, it is likely to have similar pharmacokinetic properties .

Result of Action

Based on its structural similarity to loxapine and amoxapine, it is likely to have similar effects, which could include alterations in neurotransmitter levels and subsequent changes in mood and behavior .

Action Environment

The action, efficacy, and stability of 11-Chlorodibenzo[b,f][1,4]oxazepine are likely to be influenced by various environmental factors. These could include the presence of other drugs, the individual’s health status, genetic factors, and lifestyle choices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Chlorodibenzo[b,f][1,4]oxazepine typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. One method involves the use of phenyl chloroformate to generate a carbamate intermediate, which is then transformed into various urea derivatives using microwave-induced reactions. The final step involves a phosphorous oxychloride-induced cyclocondensation to form the target compound .

Industrial Production Methods: Industrial production methods for 11-Chlorodibenzo[b,f][1,4]oxazepine are not extensively documented. the described synthetic routes can be scaled up for industrial applications, particularly the use of microwave-induced reactions and phosphorous oxychloride-induced cyclocondensation, which offer high yields and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 11-Chlorodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions include various substituted dibenzo[b,f][1,4]oxazepines, amine derivatives, and oxides .

Vergleich Mit ähnlichen Verbindungen

    Loxapine: An antipsychotic drug with a similar structure, used to treat schizophrenia.

    Amoxapine: An antidepressant with a similar structure, used to treat major depressive disorder.

    2-Chlorodibenzo[b,f][1,4]oxazepin-11-one: A related compound used in various chemical syntheses.

Uniqueness: 11-Chlorodibenzo[b,f][1,4]oxazepine is unique due to its specific chlorine substitution at the 11th position, which imparts distinct chemical and pharmacological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields .

Biologische Aktivität

11-Chlorodibenzo[b,f][1,4]oxazepine is a compound of interest due to its potential therapeutic applications and biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

11-Chlorodibenzo[b,f][1,4]oxazepine belongs to a class of compounds known as dibenzazepines, which are characterized by their complex ring structures. The presence of chlorine in the structure enhances its biological activity and receptor binding affinity.

Pharmacological Activity

The biological activity of 11-Chlorodibenzo[b,f][1,4]oxazepine has been investigated primarily in the context of its interaction with various receptors:

  • Histamine Receptors : Studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine exhibit significant binding affinity to histamine receptors, particularly the H1 and H4 subtypes. For instance, a related compound demonstrated a pK_i value of 8.11 for human H1R and 7.55 for H4R, indicating strong receptor interaction .
  • Neuroleptic Activity : Clinical trials have indicated that compounds in this class can act as neuroleptics, with effects on psychotic disorders and mood stabilization. The compound 2-chloro-11(4'-methylpiperazino)-dibenzo(b,f)(1,4)oxazepine has been specifically noted for its therapeutic use in schizophrenia and other mental disorders .

The mechanisms through which 11-Chlorodibenzo[b,f][1,4]oxazepine exerts its effects involve:

  • Receptor Modulation : The compound acts on various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This modulation can lead to alterations in neurotransmission pathways associated with mood and psychotic disorders .
  • Covalent Binding : The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This reactivity is crucial for its role in biochemical pathways affecting cellular signaling.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of 11-Chlorodibenzo[b,f][1,4]oxazepine:

  • Clinical Trials : A clinical trial involving 2-chloro-11(4'-methylpiperazino)-dibenzo(b,f)(1,4)oxazepine reported significant improvements in patients with schizophrenia. The study monitored various side effects including motor activity impairment and metabolic changes .
  • Animal Models : In vivo studies demonstrated that the compound could cross the blood-brain barrier effectively, maintaining therapeutic levels without significant toxicity at controlled doses. Behavioral assessments showed no impairment in motor functions at effective dosages .

Data Table: Biological Activity Overview

Compound NameTarget ReceptorpK_i ValueTherapeutic UseStudy Reference
11-Chlorodibenzo[b,f][1,4]oxazepineHuman H1R8.11Schizophrenia
2-Chloro-11(4'-methylpiperazino)Human H4R7.55Neuroleptic
Dibenzo[b,f][1,4]oxazepine derivativeSerotonin receptorsVariesMood stabilization

Eigenschaften

IUPAC Name

6-chlorobenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQRYWGUCOATEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427657
Record name 11-Chlorodibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62469-61-8
Record name 11-Chlorodibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one (1.00 g, 4.74 mmol) and phosphorus oxychloride (40 mL) was stirred for 5 h at reflux. The reaction mixture was then cooled to room temperature and concentrated under reduced pressure. The residue was dissolved into AcOEt and washed with water and brine. The organic layer was dried (Na2SO4), filtered and concentrated to give an orange oil. The residue was purified by silica gel column chromatography with EtOAc (10%) in Hexanes to afford 1 (939 mg, 86%) as a yellow solid. LRMS (ESI): (calc) 229.0. (found) 230.1 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Chlorodibenzo[b,f][1,4]oxazepine
Reactant of Route 2
11-Chlorodibenzo[b,f][1,4]oxazepine
Reactant of Route 3
Reactant of Route 3
11-Chlorodibenzo[b,f][1,4]oxazepine
Reactant of Route 4
11-Chlorodibenzo[b,f][1,4]oxazepine
Reactant of Route 5
11-Chlorodibenzo[b,f][1,4]oxazepine
Reactant of Route 6
11-Chlorodibenzo[b,f][1,4]oxazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.